HO-Peg19-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
HO-Peg19-OH is prepared through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired degree of polymerization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction mixture is then purified through processes such as distillation and filtration to remove any unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions
HO-Peg19-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, esters.
Scientific Research Applications
HO-Peg19-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of HO-Peg19-OH involves its ability to form hydrogen bonds with other molecules due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets, enhancing the solubility and stability of compounds it is conjugated with. In drug delivery systems, this compound can prolong the circulation time of therapeutic agents by reducing their clearance from the body .
Comparison with Similar Compounds
Similar Compounds
Methoxy polyethylene glycol: Similar in structure but has a methoxy group instead of a hydroxyl group.
Polyethylene glycol dimethyl ether: Contains two methoxy groups instead of hydroxyl groups.
Polyethylene glycol diacrylate: Contains acrylate groups instead of hydroxyl groups.
Uniqueness
HO-Peg19-OH is unique due to its two terminal hydroxyl groups, which provide it with distinct chemical reactivity and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring enhanced solubility and stability of conjugated molecules .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H78O20/c39-1-3-41-5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-33-35-57-37-38-58-36-34-56-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-42-4-2-40/h39-40H,1-38H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFXBCVJGXGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H78O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018298 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxahexapentacontane-1,56-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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